molecular formula C11H22N2O3 B8250585 tert-Butyl (2S,6R)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate

tert-Butyl (2S,6R)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate

Cat. No. B8250585
M. Wt: 230.30 g/mol
InChI Key: NRCWPEONLURCHH-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (2S,6R)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate is a useful research compound. Its molecular formula is C11H22N2O3 and its molecular weight is 230.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl (2S,6R)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (2S,6R)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Activation of Carboxylic Acids

The compound tert-Butyl (2S,6R)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate shows potential applications in the activation of carboxylic acids. One study details a process where carboxylic acids were activated via dialkyl pyrocarbonates in aprotic solvents in the presence of tertiary amines. This method was used for preparing carboxylic acid anhydrides from carboxylic acids and di-tert.-butyl pyrocarbonate, along with various esters and alkyl tert.-butyl carbonates (Pozdnev, 2009).

Chemical Synthesis and Characterization

The compound was also involved in the synthesis and characterization of various chemical structures. One study synthesized 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate and investigated its properties using FTIR, NMR, and X-ray crystallographic analysis. The molecular structure exhibited intramolecular hydrogen bonding, contributing to its stability (Çolak et al., 2021).

Applications in Peptide Synthesis

In peptide synthesis, tert-Butyl (2S,6R)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate may be used as an auxiliary or building block. One study reported its use in dipeptide synthesis, demonstrating its effectiveness in various transformation processes (Studer, Hintermann & Seebach, 1995).

NMR Tagging and High-Molecular-Weight Systems

The compound has shown potential in NMR tagging for high-molecular-weight systems. A study showed that tert-butyl groups could be observed in one-dimensional (1)H NMR spectra without isotope labeling, providing valuable information about protein symmetry and ligand binding affinities (Chen et al., 2015).

properties

IUPAC Name

tert-butyl (2S,6R)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-8-6-13(7-9(5-12)15-8)10(14)16-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCWPEONLURCHH-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)CN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)CN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2S,6R)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (2S,6R)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate
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tert-Butyl (2S,6R)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate
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tert-Butyl (2S,6R)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate
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tert-Butyl (2S,6R)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate
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tert-Butyl (2S,6R)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate
Reactant of Route 6
tert-Butyl (2S,6R)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate

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